6-((4-Methoxyphenyl)methylene)-3-methylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5573954 is a chemical compound known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5573954 involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
-
Step 1: Formation of Intermediate A
Reagents: Starting materials such as compound X and compound Y.
Conditions: Reaction carried out in a solvent like dichloromethane at a temperature of 25°C.
Reaction: Compound X reacts with compound Y to form Intermediate A.
-
Step 2: Conversion to Intermediate B
Reagents: Intermediate A and reagent Z.
Conditions: Reaction performed under reflux conditions at 80°C.
Reaction: Intermediate A undergoes a substitution reaction with reagent Z to form Intermediate B.
-
Step 3: Final Formation of BRN 5573954
Reagents: Intermediate B and catalyst C.
Conditions: Reaction conducted in an inert atmosphere at 100°C.
Reaction: Intermediate B is converted to BRN 5573954 through a catalytic process.
Industrial Production Methods
In industrial settings, the production of BRN 5573954 is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
BRN 5573954 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: BRN 5573954 can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in carbon tetrachloride at 50°C.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
BRN 5573954 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 5573954 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Properties
CAS No. |
95356-78-8 |
---|---|
Molecular Formula |
C13H11N3O2S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
(6E)-6-[(4-methoxyphenyl)methylidene]-3-methyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C13H11N3O2S/c1-8-14-15-13-16(8)12(17)11(19-13)7-9-3-5-10(18-2)6-4-9/h3-7H,1-2H3/b11-7+ |
InChI Key |
SYTKCEDTMBRRRR-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=NN=C2N1C(=O)/C(=C\C3=CC=C(C=C3)OC)/S2 |
Canonical SMILES |
CC1=NN=C2N1C(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.